C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O . This indicates the presence of a benzyl group attached to an alanine backbone via an ether and amide linkage.
This compound is derived from alanine, which is a standard amino acid involved in protein synthesis. The specific structural modifications impart unique properties that make it suitable for various applications in medicinal chemistry. The compound has been cataloged under several identifiers, including its CAS number 35761-26-3, and is commercially available through chemical suppliers like TCI America and Sigma-Aldrich .
The synthesis of 3-[(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine typically involves a multi-step process that can be summarized as follows:
This method emphasizes efficiency and suitability for industrial production, addressing limitations found in earlier synthetic methods.
The molecular formula of 3-[(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is , with a molecular weight of approximately 338.36 g/mol. Its structure features:
The specific arrangement of these groups can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, providing insight into its three-dimensional conformation.
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine participates in various chemical reactions typical of amino acids and peptides:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 3-[(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine primarily revolves around its role as a substrate in enzymatic reactions or as a component in peptide synthesis:
Understanding these mechanisms requires detailed kinetic studies and enzyme assays to elucidate interaction dynamics.
The physical properties of 3-[(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine include:
These properties are crucial for determining suitable conditions for storage, handling, and application.
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several significant applications:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1